molecular formula C20H24F4N4O3 B10949537 1-methyl-N-(2-methylpropyl)-4-[({3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide

1-methyl-N-(2-methylpropyl)-4-[({3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide

Cat. No.: B10949537
M. Wt: 444.4 g/mol
InChI Key: OHKYDVYYULCXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ISOBUTYL-1-METHYL-4-({3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a pyrazole ring and a tetrafluoropropoxy group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOBUTYL-1-METHYL-4-({3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-ISOBUTYL-1-METHYL-4-({3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-ISOBUTYL-1-METHYL-4-({3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability.

Mechanism of Action

The mechanism of action of N-ISOBUTYL-1-METHYL-4-({3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ISOBUTYL-1-METHYL-4-({3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a pyrazole ring and a tetrafluoropropoxy group. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H24F4N4O3

Molecular Weight

444.4 g/mol

IUPAC Name

2-methyl-N-(2-methylpropyl)-4-[[3-(2,2,3,3-tetrafluoropropoxymethyl)benzoyl]amino]pyrazole-3-carboxamide

InChI

InChI=1S/C20H24F4N4O3/c1-12(2)8-25-18(30)16-15(9-26-28(16)3)27-17(29)14-6-4-5-13(7-14)10-31-11-20(23,24)19(21)22/h4-7,9,12,19H,8,10-11H2,1-3H3,(H,25,30)(H,27,29)

InChI Key

OHKYDVYYULCXRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(C=NN1C)NC(=O)C2=CC=CC(=C2)COCC(C(F)F)(F)F

Origin of Product

United States

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